![molecular formula C17H10F2N4O3S B2474465 methyl 2-((2,4-difluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate CAS No. 896703-27-8](/img/structure/B2474465.png)
methyl 2-((2,4-difluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
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Overview
Description
1,3,4-Thiadiazole and quinazoline are both heterocyclic compounds that are often used in medicinal chemistry due to their wide range of biological activities . They are found in a number of pharmacologically active compounds and are used as building blocks in the synthesis of various drugs .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . Quinazoline derivatives can be synthesized through a number of methods, including the reaction of anthranilic acid with amidines .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a five-membered 1,3,4-thiadiazole ring and a bicyclic quinazoline ring. The exact structure would depend on the specific substituents attached to these rings .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the specific substituents present. They can undergo a variety of reactions including alkylation, acylation, and various types of cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure. In general, they are likely to be solid at room temperature and may have low to moderate solubility in water .Scientific Research Applications
Crystal Engineering and Solid-State Properties
These applications represent only a fraction of the compound’s potential uses. As research continues, we may uncover additional exciting applications in diverse scientific fields. 🌟 Crystal structure of methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo [1,5-a]pyrimidin-6-yl)phenyl)acetate
Mechanism of Action
Safety and Hazards
Future Directions
Research into 1,3,4-thiadiazole and quinazoline derivatives is ongoing, with many potential applications in medicinal chemistry. Future research may focus on the synthesis of new derivatives with improved biological activity, as well as the development of more efficient and environmentally friendly synthetic methods .
properties
IUPAC Name |
methyl 2-(2,4-difluoroanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N4O3S/c1-26-15(25)8-2-4-10-13(6-8)21-17-23(14(10)24)22-16(27-17)20-12-5-3-9(18)7-11(12)19/h2-7H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGDECPAJMQJAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N3C(=N2)SC(=N3)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(2,4-difluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate |
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